molecular formula C18H20FNO2 B2950824 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 303988-39-8

1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Número de catálogo: B2950824
Número CAS: 303988-39-8
Peso molecular: 301.361
Clave InChI: AUCCOQYIZAFNKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclohexyl Substitution at N1

The N1-cyclohexyl group introduces conformational rigidity while modulating lipophilicity. This bicyclic system stabilizes the pyridinone ring through steric hindrance, reducing metabolic degradation at the nitrogen center. Comparative studies of pyridinone derivatives suggest that alicyclic substituents like cyclohexyl improve blood-brain barrier permeability compared to aromatic groups.

4-Fluorobenzyl Moiety at C3

The C3-(4-fluorobenzyl) substituent contributes to target binding through dual mechanisms:

  • Fluorine’s electronic effects : The para-fluorine atom induces electron-withdrawing characteristics, polarizing the benzyl ring for enhanced π-π stacking with aromatic residues in enzymatic pockets.
  • Spatial positioning : The methylene linker allows optimal projection of the fluorophenyl group into hydrophobic binding cavities, as evidenced in kinase inhibitor designs.

Hydroxyl Group at C4

The C4-hydroxyl group serves as a hydrogen-bond donor/acceptor, a feature critical for interactions with catalytic residues in metalloenzymes and ATP-binding proteins. This moiety’s acidity (predicted pKa ~8.2) enables pH-dependent tautomerism between keto and enol forms, facilitating adaptive binding to diverse biological targets.

Table 1: Key Structural Attributes and Their Functional Roles

Position Substituent Role in Bioactivity
N1 Cyclohexyl Metabolic stability, lipophilicity
C3 4-Fluorobenzyl Target affinity, π-π interactions
C4 Hydroxyl Hydrogen bonding, tautomerism

Historical Evolution of Pyridinone Derivatives as Privileged Pharmacophores

The development of this compound reflects five decades of incremental advances in pyridinone chemistry:

Early Innovations (1970s–1990s)

Initial pyridinone derivatives focused on iron chelation, with deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one) achieving clinical use for thalassemia by 1994. These studies established the scaffold’s capacity for stable metal coordination via its hydroxyl and ketone groups.

Diversification Era (2000s–2010s)

Structural modifications introduced:

  • Arylalkyl groups at C3 to enhance protein binding (e.g., benzyl in HIV-1 NNRTIs)
  • Halogenation (particularly fluorine) to improve pharmacokinetics
  • N1 substitutions (cyclohexyl, isopropyl) to reduce CYP450 interactions

Contemporary Applications (2020s–Present)

Recent work on this compound demonstrates three breakthroughs:

  • Kinase inhibition : The compound’s fluorobenzyl group aligns with ATP-binding pockets in JAK2 and FLT3 kinases, showing IC₅₀ values <100 nM in preclinical models.
  • Antimicrobial activity : Structural analogs disrupt bacterial topoisomerase IV via hydroxyl-mediated magnesium chelation.
  • Neuroprotective effects : Cyclohexyl-enhanced blood-brain barrier penetration enables inhibition of Aβ aggregation in Alzheimer’s models.

Table 2: Milestones in Pyridinone Derivative Development

Decade Innovation Impact
1970s Hydroxypyridinone iron chelators Foundation for metalloprotein targeting
1990s N1 alkyl substitutions Improved metabolic stability
2010s C3 fluorinated aryl groups Enhanced target selectivity
2020s Cyclohexyl-N1 derivatives CNS-penetrant drug candidates

Propiedades

IUPAC Name

1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c19-14-8-6-13(7-9-14)12-16-17(21)10-11-20(18(16)22)15-4-2-1-3-5-15/h6-11,15,21H,1-5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCCOQYIZAFNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Pyridinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with amines or nitriles under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step may involve the alkylation of the pyridinone core using cyclohexyl halides in the presence of a base.

    Attachment of the Fluorobenzyl Moiety: The final step involves the nucleophilic substitution reaction where the fluorobenzyl group is introduced using fluorobenzyl halides and a suitable nucleophile.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reactions

The synthesis of 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone derivatives typically involves:

  • Core pyridinone formation : Cyclization reactions using precursors like ethyl propiolate or diethyl-2-butynedioate under catalytic conditions (e.g., KF-Al₂O₃ in 1,4-dioxane at 120°C) to generate the pyridinone scaffold .

  • Substituent introduction :

    • 4-Fluorobenzyl group : Achieved via nucleophilic substitution or coupling reactions using 4-fluorobenzylamine or halides .

    • Cyclohexyl group : Introduced through alkylation with cyclohexyl halides or reductive amination under basic conditions .

4-Hydroxy Group

  • Esterification : Reacts with acyl chlorides (e.g., ethyl chloroacetate) in polar aprotic solvents (DMF) to form esters .

    • Example: Conversion to ethyl 4-hydroxy-2H-benzo[e] thiazine-3-carboxylate 1,1-dioxide in 74% yield .

  • Amidation : Treated with amines (e.g., 4-fluorobenzylamine) under microwave irradiation to yield carboxamide derivatives .

    • Example: Formation of 5-benzyloxy-N-(4-fluorobenzyl)-6-hydroxymethyl-4-oxo-1,4-dihydropyridine-3-carboxamide in 52% yield .

Pyridinone Ring

  • Electrophilic substitution : The electron-deficient ring undergoes nitration or halogenation at specific positions under acidic conditions .

  • Metal coordination : The hydroxyl and carbonyl groups act as chelating motifs for Mg²⁺ or other metal ions, influencing biological activity .

Catalytic and Coupling Reactions

Reaction TypeConditionsYieldSource
Suzuki–Miyaura coupling Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, CO atmosphere51–57%
Glaser–Hay coupling Cu(I) catalysts, oxidative conditions3–32%
Reductive amination NaBH(OAc)₃, AcOH/EtOH80–90%

Stability and Degradation

  • Acidic conditions : The hydroxyl group is prone to dehydration, forming α,β-unsaturated ketones .

  • Oxidative environments : KMnO₄ oxidizes side chains (e.g., methyl to carboxylic acid) , while O₂ promotes ring-opening in presence of transition metals .

Aplicaciones Científicas De Investigación

1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: The compound may be used in biochemical assays to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the N1 and C3 positions, which directly influence solubility, lipophilicity, and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Substituents (N1/C3) Key Properties
Target Compound C18H19FNO2 315.35 Cyclohexyl / 4-fluorobenzyl Moderate lipophilicity, balanced solubility
1,3-Bis(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (478247-88-0) C19H15F2NO2 327.33 4-Fluorobenzyl / 4-Fluorobenzyl High polarity, improved solubility
3-(2-Chloro-6-fluorobenzyl)-1-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (477856-18-1) C19H14ClF2NO2 361.77 4-Fluorobenzyl / 2-Cl-6-Fluorobenzyl Increased lipophilicity, antimicrobial potential
3-Benzyl-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone (478247-71-1) C22H23NO4 ~372 (estimated) 3,4-Dimethoxyphenethyl / Benzyl Enhanced solubility via methoxy groups
3-Hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone C12H11NO2 207.23 Phenyl / Methyl Simple structure, lower molecular weight
Key Observations:
  • Electronic Effects : Fluorine substituents (e.g., in 4-fluorobenzyl) enhance electronegativity and metabolic stability, whereas chloro groups (e.g., 2-chloro-6-fluorobenzyl) increase lipophilicity and steric bulk .
Antimicrobial Activity:
  • The 2-chloro-6-fluorobenzyl analog (CAS 477856-18-1) demonstrated antibacterial and antifungal activity, likely due to halogen-mediated interactions with microbial targets .
Metal Chelation:
  • Hydroxypyridinones like 3-hydroxy-2-methyl-1-phenyl-4(1H)-pyridinone () are known iron chelators. The target compound’s 4-hydroxyl group retains this capability, but its bulky substituents may reduce chelation efficiency compared to simpler analogs .
Pharmacokinetics:
  • Hybrid derivatives with polar moieties (e.g., hydroxymethyl) showed improved oral bioavailability in preclinical studies, suggesting that the target compound’s cyclohexyl group might require formulation optimization for therapeutic use .

Actividad Biológica

1-Cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound notable for its unique structural characteristics, which include a cyclohexyl group, a fluorobenzyl moiety, and a hydroxy-pyridinone core. This compound has garnered attention due to its potential biological activities, making it a candidate for various applications in medicinal chemistry and drug development.

The molecular formula of this compound is C18H20FNO2C_{18}H_{20}FNO_2, with a molecular weight of 303.36 g/mol. Its IUPAC name is 1-cyclohexyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one. The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may exert its effects by:

  • Enzyme Inhibition : By binding to the active site of enzymes, it can inhibit their activity, which may be beneficial in conditions where enzyme overactivity is problematic.
  • Receptor Modulation : The compound may modulate signaling pathways through receptor interactions, influencing various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
  • Antimicrobial Effects : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in antimicrobial drug development.
  • Neuroprotective Properties : There is emerging evidence suggesting that this compound may provide neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds and their derivatives, providing insights into the potential effects of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that compounds with similar structures inhibited specific enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar inhibitory effects .
  • Neuroprotective Effects :
    • Research indicated that derivatives of pyridinones have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress . This suggests that our compound might also possess neuroprotective capabilities.
  • Antimicrobial Activity :
    • A comparative analysis of related compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria . This positions this compound as a potential candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-Cyclohexyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinoneStructureModerate enzyme inhibition
1-Cyclohexyl-3-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinoneStructureAntioxidant properties
1-Cyclohexyl-3-(4-nitrobenzyl)-4-hydroxy-2(1H)-pyridinoneStructureAntimicrobial effects

Q & A

Q. What are the established synthetic routes for 1-cyclohexyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, and what methodological challenges are associated with its preparation?

The synthesis typically involves multi-step approaches:

  • Step 1 : Formation of the pyridinone core via cyclization of substituted diketones or via Mitsunobu reactions for oxygen-containing derivatives .
  • Step 2 : Introduction of the 4-fluorobenzyl group through alkylation or nucleophilic substitution. For example, coupling 4-fluorobenzyl halides with intermediates under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 3 : Cyclohexyl group incorporation via reductive amination or Grignard reactions, requiring careful control of steric hindrance .
    Challenges : Low yields in cyclization steps due to competing side reactions; purification difficulties caused by polar hydroxyl groups .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., distinguishing cyclohexyl protons at δ 1.2–2.1 ppm and fluorobenzyl aromatic protons at δ 7.0–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ expected for C19_{19}H23_{23}FNO2_2).
  • Infrared Spectroscopy (IR) : Identifies hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1700 cm1^{-1}) stretches .

Q. How is the purity of this compound assessed in pharmacological studies?

  • HPLC with UV detection : A validated method using an ammonium acetate buffer (pH 6.5) and C18 columns achieves baseline separation of impurities. Detection at 254 nm is typical for aromatic systems .
  • Residual solvent analysis : Gas chromatography (GC) ensures compliance with ICH guidelines, particularly for dichloromethane (<600 ppm) if used in synthesis .

Advanced Research Questions

Q. What strategies address low yield in the final cyclization step during synthesis?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products; switching to THF or toluene balances yield and purity .
  • Catalyst screening : Lewis acids like ZnCl2_2 or Sc(OTf)3_3 improve cyclization efficiency by stabilizing transition states .
  • Temperature control : Slow heating (40–60°C) minimizes decomposition pathways .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Standardize assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies. For example, fluorobenzyl-containing analogs show variable IC50_{50} values depending on ATP concentration in kinase assays .
  • Metabolic stability evaluation : Differences in hepatic microsome activity (e.g., human vs. rodent) can alter in vivo efficacy despite similar in vitro results .

Q. What is the structure-activity relationship (SAR) of this compound compared to its analogs?

Modification Impact on Activity Reference
4-Fluorobenzyl group Enhances lipophilicity and target binding (e.g., kinase inhibition) vs. non-fluorinated analogs .
Cyclohexyl substitution Improves metabolic stability over linear alkyl chains but may reduce solubility .
Hydroxyl group removal Decreases hydrogen-bonding capacity, often lowering potency in enzyme assays .

Q. How does thermal stability influence formulation development for this compound?

  • DSC/TGA analysis : Decomposition onset at ~180°C (DSC) and 5% weight loss at 150°C (TGA) suggest suitability for solid dosage forms but require excipients to prevent degradation during processing .
  • Accelerated stability studies : Storage at 40°C/75% RH for 6 months shows <2% degradation when protected from light, indicating need for opaque packaging .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.